molecular formula C13H18N4 B12594084 Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-pyrazinyl- CAS No. 646057-10-5

Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-pyrazinyl-

Cat. No.: B12594084
CAS No.: 646057-10-5
M. Wt: 230.31 g/mol
InChI Key: YBEDANFDRYKDAN-UHFFFAOYSA-N
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Description

Spiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine], 1’-pyrazinyl- is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The spirocyclic framework imparts unique chemical and physical properties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine], 1’-pyrazinyl- typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar catalytic processes could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Spiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine], 1’-pyrazinyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, Spiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine], 1’-pyrazinyl- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Researchers are exploring its interactions with various biological targets to develop new therapeutic agents.

Medicine

In medicine, Spiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine], 1’-pyrazinyl- is being investigated for its potential use in treating neurological disorders due to its ability to interact with specific neurotransmitter receptors.

Industry

In the industrial sector, this compound’s unique properties make it useful in the development of new materials and catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of Spiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine], 1’-pyrazinyl- involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This modulation can lead to various biological effects, including changes in neurotransmitter levels and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine], 1’-pyrazinyl- is unique due to its specific spirocyclic structure and the presence of a pyrazinyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

646057-10-5

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

1'-pyrazin-2-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine]

InChI

InChI=1S/C13H18N4/c1-6-17-7-2-11(1)13(17)3-8-16(10-13)12-9-14-4-5-15-12/h4-5,9,11H,1-3,6-8,10H2

InChI Key

YBEDANFDRYKDAN-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C23CCN(C3)C4=NC=CN=C4

Origin of Product

United States

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